2-(4-Chlorophenyl)-3-methoxypropan-1-amine
Description
Theoretical Frameworks for Chloro-Substituted Phenylpropanamine and Methoxy-Functionalized Amine Scaffolds in Organic Chemistry
The theoretical framework for understanding 2-(4-Chlorophenyl)-3-methoxypropan-1-amine is built upon the foundational principles of physical organic chemistry, which describe how substituent groups influence molecular reactivity and properties. The phenylpropanamine core is electronically modulated by the para-chloro substituent. Chlorine, being a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction (due to its electronegativity) and weakly electron-donating through resonance. For a para-substituent, these effects alter the electron density of the aromatic ring, which can influence its interactions and reactivity in processes like electrophilic aromatic substitution.
The concept of a "scaffold" in organic chemistry refers to a core molecular structure upon which further modifications can be made to build a library of related compounds. A methoxy-functionalized amine scaffold, such as the one present in this molecule, offers significant synthetic versatility. The primary amine group is a key nucleophile and a site for a vast array of chemical transformations. acs.org The presence of the methoxy (B1213986) group can influence the scaffold's reactivity and physicochemical properties. For instance, N-methoxy groups on amides have been shown to enhance the nucleophilicity of the nitrogen atom, enabling coupling reactions that are otherwise difficult with ordinary amides. researchgate.net This principle of using a methoxy group as a reactivity control element highlights the strategic potential of such functionalized scaffolds in the synthesis of complex amines and piperidines. researchgate.net
Historical Context of Related Aminoether Derivatives as Key Intermediates in Chemical Synthesis
The history of organic synthesis is rich with examples where key structural motifs, such as aminoethers and their precursors, amino alcohols, served as pivotal intermediates. One of the earliest and most fundamental methods for producing amino-functionalized compounds is the Strecker amino acid synthesis, first reported by Adolph Strecker in 1850. wikipedia.org This reaction, which produces an amino acid from an aldehyde or ketone, established a foundational pathway to amino compounds from simple carbonyl precursors. wikipedia.orgmasterorganicchemistry.com
Throughout the 20th century, the focus shifted towards controlling stereochemistry, and amino alcohol derivatives became central to this effort. While distinct from aminoethers, 1,2- and 1,3-aminoalcohols are closely related precursors and have been extensively used as chiral auxiliaries and ligands in asymmetric synthesis to induce stereoselectivity in a wide range of chemical reactions. researchgate.net The development of methods like the Sharpless Asymmetric Aminohydroxylation provided a direct route to stereochemically defined vicinal amino alcohols, which are crucial intermediates in the total synthesis of many natural products and bioactive molecules. rsc.org
On a more industrial scale, simple aminoether derivatives have a long history as versatile chemical building blocks. For example, 3-Methoxypropylamine (MOPA) is a commercially significant aminoether used as a corrosion inhibitor, a solvent, and an intermediate in the production of surfactants, polymers, and pharmaceuticals. patsnap.com Its synthesis from precursors like 3-methoxypropionitrile (B90507) or 3-methoxypropanol showcases the established chemical pathways for creating the aminoether motif. patsnap.comgoogle.com This history underscores the long-standing utility of molecules containing both amine and ether functionalities as key intermediates in both complex, stereoselective synthesis and large-scale industrial applications.
Current Research Landscape and Unexplored Avenues Pertaining to this compound within Contemporary Chemical Science
A review of contemporary chemical literature and databases indicates that this compound is not a widely studied compound. There is a notable absence of published research detailing its synthesis, characterization, or application. This suggests that the compound itself may represent a novel chemical entity or one that has been synthesized but not extensively investigated or disclosed publicly.
However, the research landscape for structurally similar compounds is active. For example, a study on novel syn-2-alkoxy-3-amino-3-arylpropan-1-ols, which share the core 2-aryl-3-alkoxypropanamine skeleton, demonstrated that these analogs possess antimalarial activity. nih.gov This finding is significant as it suggests that the scaffold of this compound belongs to a class of compounds with potential biological relevance.
The unexplored avenues for this specific compound are therefore numerous. A primary area for investigation would be the development of a stereoselective synthesis to produce enantiomerically pure forms of the molecule, which would be essential for any pharmacological evaluation. Subsequent research could focus on its potential as a bioactive agent, inspired by the activity of its structural analogs. nih.gov Furthermore, its utility as a synthetic intermediate could be explored; the primary amine provides a handle for derivatization, allowing it to serve as a building block for more complex molecules, such as ligands for catalysis or scaffolds for drug discovery programs. nih.gov
Significance of the Chlorophenyl, Methoxy, and Primary Amine Functional Groups in Compound Design and Reactivity
The three principal functional groups in this compound each impart distinct and significant characteristics that are crucial in compound design, particularly in medicinal chemistry and materials science.
Roles of Key Functional Groups in Compound Design
| Functional Group | Significance in Design and Reactivity |
|---|---|
| Chlorophenyl | Modulates lipophilicity, metabolic stability (blocks oxidation), and can engage in halogen bonding with biological targets. Alters electronic properties of the phenyl ring. |
| Methoxy | Increases polarity and can improve aqueous solubility. Acts as a hydrogen bond acceptor. Can be metabolically labile (O-demethylation), offering a route for metabolic clearance. |
| Primary Amine | Provides a basic center, allowing for salt formation to improve solubility and handling. Acts as a strong hydrogen bond donor and a key nucleophile for synthetic elaboration. |
The chlorophenyl group is a common feature in many pharmaceuticals. nih.govnih.gov The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Strategically placing a chlorine atom on an aromatic ring can also block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life. researchgate.net Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with protein binding pockets that can enhance ligand affinity and selectivity. youtube.comchemrxiv.org
The methoxy group (-OCH₃) also plays a critical role. As an ether, it is relatively stable but introduces polarity and can act as a hydrogen bond acceptor. youtube.com This can influence a molecule's solubility and its interaction with biological targets. In the context of drug metabolism, the methoxy group is often a site for O-demethylation by cytochrome P450 enzymes, providing a predictable metabolic pathway which can be a desirable feature in drug design. youtube.com
The primary amine (-NH₂) is arguably the most reactive and versatile functional group on the molecule. Its basic nature, due to the lone pair of electrons on the nitrogen atom, allows for the formation of pharmaceutically acceptable salts, which often have improved solubility and stability compared to the free base. The amine group is a potent hydrogen bond donor and acceptor, making it a critical anchor for binding to biological targets like enzymes and receptors. nih.gov From a synthetic standpoint, the primary amine is a nucleophilic center that serves as a key handle for derivatization, allowing for the straightforward synthesis of amides, sulfonamides, and secondary or tertiary amines, enabling the exploration of structure-activity relationships. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-13-7-9(6-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVWPVNCCBHELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Elucidation for 2 4 Chlorophenyl 3 Methoxypropan 1 Amine
Retrosynthetic Analysis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing strategic bond disconnections.
The structure of this compound offers several logical points for retrosynthetic disconnection. The primary disconnections are focused on the bonds connected to the chiral center (C2) and the formation of the primary amine.
C-N Bond Disconnection: The most apparent disconnection is that of the carbon-nitrogen bond of the primary amine. This functional group interconversion (FGI) points to two main precursor types:
A carbonyl compound (an aldehyde) for a reductive amination pathway.
A nitrile for a nitrile reduction pathway.
C-C Bond Disconnections: The propane (B168953) backbone can be disconnected in two strategic locations:
Disconnection at C1-C2: This suggests a pathway involving the addition of a one-carbon unit (like a cyanide or nitromethane) to a two-carbon electrophile containing the 4-chlorophenyl and methoxyethyl moieties.
Disconnection at C2-C3: This approach would involve the coupling of a (4-chlorophenyl)ethanamine derivative with a one-carbon electrophile containing the methoxy (B1213986) group, such as methoxymethyl chloride.
Disconnection at the Aryl-C2 Bond: This strategy suggests coupling a 4-chlorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a suitable 3-methoxypropan-1-amine backbone containing a leaving group or an epoxide at the C2 position.
These disconnections lead to several potential synthetic strategies, with the choice often depending on the availability of starting materials and the desired control over stereochemistry.
Based on the retrosynthetic analysis, a variety of readily available precursors can be considered for the synthesis. The selection of starting materials is critical for an efficient and cost-effective synthetic route. Many syntheses involving the 4-chlorophenyl group begin with a precursor already containing this moiety. nih.govasianpubs.orgnih.gov
| Precursor Type | Specific Starting Material | Corresponding Synthetic Strategy |
| Carbonyl Precursor | 2-(4-Chlorophenyl)-3-methoxypropanal | Reductive Amination |
| Nitrile Precursor | 2-(4-Chlorophenyl)-3-methoxypropanenitrile | Nitrile Reduction |
| Aryl Precursor | 4-Chlorobenzaldehyde | Aldol-type condensation followed by reduction |
| Aryl Precursor | (4-Chlorophenyl)acetonitrile | Alkylation with methoxymethyl chloride |
| Methoxy Precursor | 3-Methoxypropan-1-amine | Not a primary route due to difficulty of aryl group installation |
| Epoxide Precursor | 2-(4-Chlorophenyl)oxirane | Ring-opening with a methoxy nucleophile, followed by functional group manipulation |
Conventional Synthetic Routes to this compound
Conventional routes to substituted primary amines frequently rely on robust and well-documented reactions such as reductive amination and nitrile reduction, which offer reliable pathways to the desired amine functional group.
The final step in many synthetic pathways towards this compound is the installation of the primary amine.
Reductive Amination: This two-step, one-pot process is a cornerstone of amine synthesis. researchgate.net It involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine. For this specific target molecule, the precursor would be 2-(4-chlorophenyl)-3-methoxypropanal.
The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the imine C=N bond without affecting the starting aldehyde.
Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, room temp | Inexpensive, easy to handle |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | More selective for imines over carbonyls |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Mild, tolerates a wide range of functional groups |
Nitrile Reduction: An alternative and highly effective method is the reduction of a nitrile (-C≡N) group. organic-chemistry.org This approach requires the synthesis of the precursor 2-(4-chlorophenyl)-3-methoxypropanenitrile. A variety of powerful reducing agents can accomplish this transformation, converting the nitrile directly into a primary amine (-CH₂NH₂). nih.govresearchgate.net
Common Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, non-selective, reduces many other functional groups |
| Borane (BH₃·THF or BH₃·SMe₂) | THF, reflux | Milder than LiAlH₄, good functional group tolerance |
| Diisopropylaminoborane | Catalytic LiBH₄, ambient temperature | Reduces a variety of nitriles in excellent yields nih.gov |
The target molecule possesses a chiral center at C2. Achieving stereocontrol is a significant challenge in its synthesis. While specific methods for this molecule are not extensively documented, established principles of asymmetric synthesis can be applied.
One potential stereocontrolled route could begin with a chiral epoxide, such as (R)- or (S)-2-(4-chlorophenyl)oxirane. The epoxide can undergo regioselective ring-opening at the C3 position by a nucleophile. However, direct attack by a methoxide (B1231860) source would preferentially occur at the less hindered benzylic C2 position. A more viable strategy would involve opening the epoxide with a cyanide nucleophile at C3, followed by conversion of the resulting alcohol at C2 to a methoxy ether and subsequent reduction of the nitrile.
Another approach involves the asymmetric reduction of a ketone precursor, such as 1-(4-chlorophenyl)-3-methoxypropan-2-one, using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or chiral reducing agents (e.g., CBS reagents). The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction.
The most direct and common strategy for incorporating the 4-chlorophenyl group is to utilize a starting material that already contains this structural unit. nih.govasianpubs.org This approach avoids potentially low-yielding aromatic substitution or cross-coupling reactions late in the synthesis.
Common Starting Materials:
(4-Chlorophenyl)acetonitrile: This compound can serve as a nucleophile. Deprotonation with a strong base (e.g., LDA, NaH) followed by alkylation with methoxymethyl chloride would form the carbon skeleton.
4-Chlorobenzaldehyde: This can be used in reactions that build the three-carbon chain, such as an aldol (B89426) condensation with methoxyacetonitrile, followed by reduction of the resulting alkene and nitrile functionalities.
Ethyl 2-(4-chlorophenyl)acetate: This ester can be elaborated through various C-C bond-forming reactions at the α-carbon. For instance, it can be reduced to the corresponding aldehyde, which then enters a pathway to build the rest of the molecule.
Asymmetric and Stereoselective Synthesis of this compound Enantiomers
The production of single-enantiomer chiral amines is a critical endeavor in modern organic synthesis. For this compound, various strategies have been explored to achieve high levels of stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.
Chiral Auxiliary and Asymmetric Catalysis Approaches for Enantiopure Production
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. One of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines is Ellman's tert-butanesulfinamide. This reagent can be condensed with a prochiral ketone to form an N-sulfinyl imine, which can then be stereoselectively reduced to the corresponding amine. The high diastereoselectivity is achieved due to the steric hindrance of the tert-butyl group, which directs the hydride attack to a specific face of the imine. Following the reduction, the chiral auxiliary can be readily cleaved under mild acidic conditions to yield the enantiomerically enriched target amine. nih.govyale.edu
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. For the synthesis of chiral amines, transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have been extensively developed for the asymmetric reduction of imines and ketones. These catalysts, when combined with chiral ligands, can achieve high enantioselectivities. For instance, ruthenium-based catalysts have been shown to be highly efficient in the asymmetric hydrogenation and transfer hydrogenation of a wide range of ketones, providing access to chiral alcohols which can be further converted to amines. researchgate.net The choice of the chiral ligand and the reaction conditions are crucial in determining the enantiomeric excess of the final product.
| Approach | Key Reagent/Catalyst | General Diastereomeric/Enantiomeric Excess |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | >95% de |
| Asymmetric Catalysis | Chiral Ru, Rh, or Ir complexes | Often >90% ee |
Biocatalytic Transformations and Enzymatic Resolution Techniques for Chiral Control
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. Enzymes, such as lipases and transaminases, operate under mild conditions and often exhibit excellent stereoselectivity.
Enzymatic kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are particularly versatile for this purpose and can be used to resolve racemic amines through enantioselective acylation. For example, a lipase (B570770) from Candida antarctica (CALB) can be used to acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers. organic-chemistry.org The efficiency of the resolution is often dependent on the choice of the acylating agent and the reaction medium.
More recently, transaminases have gained significant attention for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using a prochiral ketone precursor to this compound, a transaminase can directly produce the corresponding amine in a single step with high enantiomeric excess. This approach is highly atom-economical and avoids the need for a resolution step. The selection of the appropriate transaminase and the optimization of reaction conditions, such as pH and the choice of the amine donor, are critical for achieving high conversion and enantioselectivity.
| Biocatalytic Method | Enzyme Type | Key Transformation | Typical Enantiomeric Excess |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | Enantioselective acylation of the racemic amine | >95% ee for the unreacted enantiomer |
| Asymmetric Synthesis | Transaminase | Reductive amination of a prochiral ketone | Often >99% ee |
Sustainable and Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of chiral amines, including this compound.
Development of Solvent-Free or Aqueous Medium Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water.
Solvent-free synthesis can be achieved in certain reactions, particularly those involving solid-supported catalysts or microwave irradiation. These conditions can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste.
The use of aqueous media is another attractive green alternative. Biocatalytic reactions, in particular, are often carried out in aqueous buffers under mild conditions, making them inherently greener than many traditional organic syntheses. The development of water-soluble catalysts for asymmetric synthesis is an active area of research that could further enhance the sustainability of producing chiral amines. rsc.org
Catalyst Reuse, Recyclability, and Atom Economy Optimization
To improve the economic and environmental viability of synthetic processes, the reuse and recycling of expensive catalysts are crucial. Heterogeneous catalysts, which are in a different phase from the reaction mixture, can be easily separated and reused. Homogeneous catalysts can be immobilized on solid supports to facilitate their recovery and recycling. rsc.org Recent advances have focused on developing robust and recyclable catalysts for asymmetric reductions and other key transformations in the synthesis of chiral amines. mdpi.comnih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. Asymmetric catalytic methods and biocatalytic approaches, such as the use of transaminases, generally exhibit high atom economy as they directly convert a prochiral substrate into the desired chiral product with minimal byproducts. In contrast, methods involving stoichiometric chiral auxiliaries have lower atom economy, although the auxiliary can often be recovered and reused. Careful selection of the synthetic pathway is therefore essential for optimizing atom economy.
Chemical Reactivity, Derivatization, and Transformation of 2 4 Chlorophenyl 3 Methoxypropan 1 Amine
Reactions Involving the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to react with a wide array of electrophiles.
Acylation, Sulfonylation, and Alkylation Reactions
Acylation: Primary amines like 2-(4-chlorophenyl)-3-methoxypropan-1-amine are expected to react readily with acylating agents such as acyl chlorides and acid anhydrides. This reaction, a nucleophilic acyl substitution, would yield N-substituted amides. For instance, the reaction with acetyl chloride would produce N-(2-(4-chlorophenyl)-3-methoxypropyl)acetamide. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Sulfonylation: In a similar fashion, the primary amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in a process known as sulfonylation. This reaction typically occurs in the presence of a base to neutralize the hydrogen chloride byproduct and results in the formation of a stable sulfonamide, such as N-(2-(4-chlorophenyl)-3-methoxypropyl)benzenesulfonamide.
Alkylation: The primary amine can be alkylated by alkyl halides through a nucleophilic substitution reaction. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine and can react further with the alkyl halide, leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary.
| Reaction Type | Reagent Example | Product Structure | Product Name |
| Acylation | Acetyl chloride | N-(2-(4-chlorophenyl)-3-methoxypropyl)acetamide | |
| Sulfonylation | Benzenesulfonyl chloride | N-(2-(4-chlorophenyl)-3-methoxypropyl)benzenesulfonamide | |
| Alkylation | Methyl iodide | 1-(4-Chlorophenyl)-3-methoxy-N-methylpropan-2-amine |
Formation of Urea (B33335), Thiourea (B124793), and Amide Derivatives
Urea and Thiourea Derivatives: The nucleophilic primary amine is expected to react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. For example, the reaction with phenyl isocyanate would yield 1-(2-(4-chlorophenyl)-3-methoxypropyl)-3-phenylurea. This reaction involves the nucleophilic addition of the amine to the carbon of the isocyanate or isothiocyanate group.
Amide Derivatives: As mentioned in the acylation section, amide derivatives are readily formed. A common method for amide synthesis involves the coupling of the primary amine with a carboxylic acid using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method allows for the formation of a stable amide bond under milder conditions than those required for acylation with acyl chlorides. For example, reacting this compound with benzoic acid in the presence of a coupling agent would yield N-(2-(4-chlorophenyl)-3-methoxypropyl)benzamide. nanobioletters.comnih.govmdpi.com
| Derivative Type | Reagent Example | Product Structure | Product Name |
| Urea | Phenyl isocyanate | 1-(2-(4-chlorophenyl)-3-methoxypropyl)-3-phenylurea | |
| Thiourea | Phenyl isothiocyanate | 1-(2-(4-chlorophenyl)-3-methoxypropyl)-3-phenylthiourea | |
| Amide | Benzoic acid / Coupling Agent | N-(2-(4-chlorophenyl)-3-methoxypropyl)benzamide |
Condensation Reactions Leading to Imine and Enamine Structures
Primary amines can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For example, the reaction of this compound with benzaldehyde (B42025) would form (E)-N-benzylidene-2-(4-chlorophenyl)-3-methoxypropan-1-amine. The formation of enamines, which are α,β-unsaturated amines, is generally associated with the reaction of secondary amines with carbonyl compounds. Therefore, the primary amine of the title compound is expected to predominantly form imine structures.
| Carbonyl Compound | Product Structure | Product Name |
| Benzaldehyde | (E)-N-benzylidene-2-(4-chlorophenyl)-3-methoxypropan-1-amine | |
| Acetone | N-(propan-2-ylidene)-2-(4-chlorophenyl)-3-methoxypropan-1-amine |
Reactivity of the Methoxy (B1213986) Group and Ether Cleavage Reactions
The methoxy group (-OCH3) in this compound is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic or specific reductive conditions.
Selective Demethylation Strategies and Mechanisms
The cleavage of the methyl-oxygen bond in the methoxy group is known as demethylation. This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). masterorganicchemistry.com The reaction mechanism with HBr or HI involves the protonation of the ether oxygen, making it a better leaving group (methanol). A subsequent nucleophilic attack by the halide ion (Br- or I-) on the methyl group via an SN2 mechanism results in the formation of a primary alcohol and methyl halide. masterorganicchemistry.comlibretexts.org Given the structure of this compound, selective demethylation would yield 2-(4-chlorophenyl)-3-hydroxypropan-1-amine. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, especially with the primary amine present, which would be protonated under strongly acidic conditions.
| Reagent | Product Structure | Product Name |
| Boron tribromide (BBr3) | 2-(4-chlorophenyl)-3-hydroxypropan-1-amine | |
| Hydrobromic acid (HBr) | 2-(4-chlorophenyl)-3-hydroxypropan-1-amine |
Transetherification and Ether Modification Pathways
Transetherification is a process where the alkoxy group of an ether is exchanged with another. This reaction is less common for simple ethers like the methoxy group in the target compound and typically requires specific catalysts and conditions, often involving metal catalysis. While theoretically possible, the modification of the methoxy group in this compound through transetherification would likely be challenging to achieve selectively without affecting the primary amine functionality. More commonly, the ether would be cleaved first to the alcohol, which could then be re-etherified with a different alkyl group to achieve the desired modification.
Transformations of the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is a key functional handle for modifying the molecule. Its reactivity is twofold: reactions on the aromatic ring itself and reactions at the carbon-chlorine bond.
Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring
The reactivity of the chlorophenyl ring towards substitution reactions is governed by the electronic effects of its substituents: the chloro group and the 3-methoxypropan-1-amine side chain.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chloro substituent makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine (C4). libretexts.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com While a single chloro group provides only moderate activation, strong nucleophiles can displace the chloride.
| Reaction Type | Reagent | Potential Product | Conditions |
|---|---|---|---|
| Nitration (EAS) | HNO₃/H₂SO₄ | 2-(4-Chloro-2-nitrophenyl)-3-methoxypropan-1-amine | Harsh conditions may be required |
| Halogenation (EAS) | Br₂/FeBr₃ | 2-(2-Bromo-4-chlorophenyl)-3-methoxypropan-1-amine | Lewis acid catalyst |
| Hydroxylation (SNAr) | NaOH | 4-(1-Amino-3-methoxypropan-2-yl)phenol | High temperature and pressure |
| Amination (SNAr) | NaNH₂ or other amines | N¹-(4-(1-Amino-3-methoxypropan-2-yl)phenyl)alkane-diamine | Requires strong nucleophile/catalyst |
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position
The carbon-chlorine bond on the aromatic ring is an excellent site for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Aryl chlorides are often more challenging substrates than bromides or iodides, but advancements in ligand and catalyst design have made their use increasingly common.
Various well-established coupling reactions could be applied to this compound to generate a diverse library of derivatives. For instance, Suzuki coupling with boronic acids would form biaryl structures, Sonogashira coupling with terminal alkynes would introduce alkynyl groups, and Buchwald-Hartwig amination would replace the chlorine with a nitrogen-based functional group. mdpi.commdpi.com
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) | Biphenyl derivatives |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Aryl-alkyne derivatives |
| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂ | Stilbene derivatives |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos) | Diaryl amine or N-aryl alkylamine derivatives |
| C-O Coupling | Alcohol/Phenol | Copper or Palladium catalyst | Aryl ether derivatives |
Intramolecular Cyclization and Rearrangement Studies
The linear arrangement of the amine and methoxy groups on the propane (B168953) chain creates the potential for intramolecular reactions, leading to the formation of various heterocyclic structures.
Formation of Cyclic Derivatives (e.g., oxazolidines, aziridines, lactams)
The primary amine in this compound is a versatile nucleophile that can participate in intramolecular cyclization reactions, typically after modification of the parent molecule.
Aziridines: The formation of an aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, would require the presence of a leaving group on the adjacent carbon (C2). This could be achieved by starting from a precursor molecule, the corresponding amino alcohol, 2-(4-chlorophenyl)-3-aminopropan-1-ol. Activation of the hydroxyl group (e.g., conversion to a tosylate) would allow for intramolecular nucleophilic attack by the amine to close the ring.
Lactams: Lactams are cyclic amides. To form a lactam, a carboxylic acid functionality would need to be introduced into the molecule. For example, oxidation of the methoxymethyl group to a carboxylic acid, followed by activation, could enable the primary amine to attack and form a γ-lactam (a five-membered ring). Base-promoted cyclization is a common method for achieving this transformation. nih.govsemanticscholar.org
Oxazolidines: Oxazolidines are five-membered rings containing both oxygen and nitrogen. The direct formation from this compound is not straightforward. However, a related precursor, 1-amino-2-(4-chlorophenyl)propan-3-ol, could react with an aldehyde or ketone. In this reaction, the amine and the hydroxyl group would condense with the carbonyl compound to form the oxazolidine (B1195125) ring.
| Target Heterocycle | Required Precursor/Modification | Key Reaction Step |
|---|---|---|
| Aziridine | Conversion to an amino alcohol, followed by activation of the OH group. | Intramolecular SN2 reaction. |
| γ-Lactam | Oxidation of the C1 position to a carboxylic acid. | Intramolecular amidation. |
| Oxazolidine | Use of a 1-amino-3-ol precursor. | Condensation with an aldehyde or ketone. |
Mechanistic Investigations of Intramolecular Rearrangement Pathways
While specific mechanistic studies on the intramolecular rearrangement of this compound are not extensively documented in the literature, the potential for such reactions exists based on its structure. Neighboring group participation involving the methoxy or amino groups could facilitate rearrangements under certain conditions, such as in the presence of strong acids or during substitution reactions at the chiral center (C2).
For instance, protonation of the methoxy group could lead to its departure as methanol, generating a transient secondary carbocation. This cation could then be stabilized by the neighboring amino group, potentially forming a cyclic aziridinium (B1262131) ion intermediate. Subsequent attack by a nucleophile could lead to either retention of the original structure or a rearranged product. The specific pathway and products would be highly dependent on the reaction conditions and the nature of any external nucleophiles present. Detailed computational and experimental studies would be necessary to fully elucidate these potential rearrangement pathways.
Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl 3 Methoxypropan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
While specific experimental spectra for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine are not widely published, a complete NMR assignment can be predicted based on established chemical shift principles and data from analogous structures. nih.govguidechem.comdocbrown.info
1D NMR Spectroscopy:
¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted chlorophenyl ring would appear as two doublets in the aromatic region (~7.2-7.4 ppm). The methine proton (H2), being adjacent to the aromatic ring, would appear as a multiplet. The methylene (B1212753) protons of the aminomethyl (H1) and methoxymethyl (H3) groups, along with the methoxy (B1213986) protons (-OCH₃), would resonate in the upfield region.
¹³C NMR: The carbon spectrum would display signals for all 10 carbon atoms. The aromatic carbons would appear in the ~128-140 ppm range, with the carbon bearing the chlorine atom showing a characteristic shift. The methoxy carbon (-OCH₃) would be found around 59 ppm. docbrown.info The carbons of the propanamine backbone (C1, C2, C3) would resonate at distinct positions influenced by their neighboring functional groups.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, confirming the assignments made from the ¹³C spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | DEPT-135 |
| C1 (-CH₂NH₂) | ~2.8 - 3.0 | ~45 | Multiplet | Positive |
| C2 (-CHAr) | ~3.0 - 3.3 | ~48 | Multiplet | Positive |
| C3 (-CH₂O-) | ~3.4 - 3.6 | ~75 | Multiplet | Negative |
| -OCH₃ | ~3.3 | ~59 | Singlet | Positive |
| C4 (Ar-C) | - | ~138 | - | No Signal |
| C5/C9 (Ar-CH) | ~7.2 | ~130 | Doublet | Positive |
| C6/C8 (Ar-CH) | ~7.3 | ~129 | Doublet | Positive |
| C7 (Ar-CCl) | - | ~132 | - | No Signal |
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between H1-H2 and H2-H3, establishing the connectivity of the propane (B168953) backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of each CH, CH₂, and CH₃ group outlined in the table above.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution.
The carbon at the C2 position is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral NMR techniques are employed to distinguish between these enantiomers and quantify their relative amounts (enantiomeric excess, ee). doi.org
This is typically achieved by converting the enantiomeric amine into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). researchgate.netbohrium.com For a primary amine, a common CDA is Mosher's acid chloride or a chiral phosphorus-containing reagent. doi.org
For example, reacting the racemic amine with an enantiopure phosphorus-based CDA would yield two diastereomeric phosphonamides. These diastereomers are chemically distinct and will exhibit separate signals in the ³¹P NMR spectrum. The relative integration of these two signals provides a direct and accurate measurement of the enantiomeric excess. doi.orgresearchgate.net Alternatively, chiral solvating agents (CSAs) can be used to induce temporary, non-covalent diastereomeric interactions, which can also lead to signal separation in ¹H or ¹³C NMR spectra. bohrium.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion, as a specific combination of atoms has a unique exact mass. For this compound, the molecular formula is C₁₀H₁₄ClNO. uni.lu HRMS would be used to confirm this composition by comparing the experimentally measured mass with the theoretically calculated mass.
Predicted HRMS Data for C₁₀H₁₄ClNO uni.lu
| Ion Species | Calculated m/z |
| [M]⁺ | 199.07584 |
| [M+H]⁺ | 200.08367 |
| [M+Na]⁺ | 222.06561 |
| [M+K]⁺ | 238.03955 |
An experimental mass measurement that matches the calculated mass for the [M+H]⁺ ion (200.08367) to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
Based on the known fragmentation patterns of related compounds like chlorophenyl derivatives, amines, and ethers, a plausible fragmentation pathway for this compound can be proposed. massbank.eumdpi.commiamioh.edudocbrown.info The primary fragmentation events are expected to occur at the bonds adjacent to the nitrogen atom (alpha-cleavage) and at the ether linkage.
Proposed Key Fragmentation Pathways for [M+H]⁺ (m/z 200.1)
| Fragment m/z (³⁵Cl) | Proposed Structure / Neutral Loss | Fragmentation Pathway |
| 154.1 | Loss of CH₄O (Methanol) | Cleavage of the C3-O bond with hydrogen rearrangement. |
| 125.1 | [C₇H₆Cl]⁺ (Chlorotropylium ion) | Cleavage of the C2-C(Ar) bond, a common pathway for benzylic compounds. massbank.eu |
| 111.0 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | Further fragmentation of the chlorotropylium ion. |
| 74.1 | [C₃H₈NO]⁺ | Alpha-cleavage with loss of the chlorophenylmethyl radical. |
The most characteristic fragment would likely arise from the cleavage of the C2-C3 bond, leading to the formation of the stable chlorotropylium ion at m/z 125 (with its ³⁷Cl isotope at m/z 127). Analysis of these fragmentation pathways provides robust confirmation of the connectivity between the chlorophenyl ring and the methoxypropanamine side chain.
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide an unambiguous structural confirmation of this compound, assuming a suitable single crystal can be grown.
While a crystal structure for the title compound is not available in the searched literature, analysis of related structures demonstrates the type of information that would be obtained. nih.govresearchgate.netresearchgate.net A crystallographic study would yield:
Precise Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Torsional Angles: Defining the exact conformation of the flexible methoxypropylamine side chain relative to the planar chlorophenyl ring.
Stereochemistry: Unambiguously assigning the R/S configuration at the C2 stereocenter in an enantiopure crystal.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds involving the primary amine group and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.
This detailed solid-state information is complementary to the solution-state data provided by NMR and is invaluable for a complete understanding of the compound's chemical and physical properties.
Single Crystal X-ray Diffraction for Absolute Configuration and Three-Dimensional Conformation
To discuss the absolute configuration and three-dimensional conformation of this compound, a single crystal X-ray diffraction study would be required. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, defining the molecule's exact spatial arrangement. For a chiral molecule like this, specialized crystallographic analysis, such as the determination of the Flack parameter, would be necessary to unambiguously establish its absolute configuration (R or S). Without a published crystal structure, any discussion of its three-dimensional conformation remains theoretical.
Polymorphism and Crystal Packing Studies
Polymorphism describes the ability of a compound to crystallize in more than one distinct crystal structure. The study of polymorphism is critical in fields like pharmaceuticals and materials science. Identifying and characterizing different polymorphs of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Single-crystal X-ray diffraction of each polymorph would then reveal the specific molecular packing arrangements and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that define each crystalline form. No such studies have been reported for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a powerful tool for identifying functional groups and studying molecular structure.
Characteristic Functional Group Vibrations and Band Assignments
An experimental Infrared (IR) and Raman spectrum of this compound would be needed to identify its characteristic vibrational modes. Key functional groups expected to show distinct bands include:
Amine (NH₂) group: N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region), and N-H bending (scissoring) vibrations (around 1600 cm⁻¹).
Chlorophenyl group: C-Cl stretching vibrations, aromatic C-H stretching, and aromatic C=C ring stretching bands.
Methoxy (O-CH₃) group: C-H stretching of the methyl group and C-O ether stretching.
Alkyl chain: C-H stretching and bending vibrations.
A complete analysis would involve assigning each observed band in the IR and Raman spectra to a specific molecular vibration, often aided by computational methods like Density Functional Theory (DFT). This detailed experimental data is currently unavailable.
Conformational Analysis and Intermolecular Interactions using Vibrational Spectroscopy
Subtle changes in the vibrational spectra can provide insights into the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding. For instance, the frequency of the N-H stretching bands can shift depending on the extent of hydrogen bonding involving the amine group in the solid state. Comparing spectra recorded in different states (e.g., solid vs. solution) or at different temperatures could reveal information about conformational isomers. However, without the primary spectroscopic data, this level of analysis is not possible.
Computational and Theoretical Chemistry Investigations of 2 4 Chlorophenyl 3 Methoxypropan 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By solving the Schrödinger equation in an approximate manner, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
Geometry Optimization, Conformational Analysis, and Conformational Landscapes
A molecule's three-dimensional structure is fundamental to its function. For a flexible molecule like 2-(4-chlorophenyl)-3-methoxypropan-1-amine, with several rotatable bonds, a multitude of conformations are possible.
Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as amphetamine and its derivatives, have successfully used DFT methods like B3LYP with basis sets such as 6-311+G(2d,p) to achieve optimized geometries that are in good agreement with experimental data where available. researcher.liferesearchgate.net
Conformational Analysis: Beyond the global minimum, it is crucial to explore the entire conformational landscape. This is achieved by systematically rotating the key dihedral angles (e.g., C-C bonds in the propane (B168953) chain and the C-O bond of the methoxy (B1213986) group) and performing geometry optimization on each starting conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The results of such an analysis would reveal the various low-energy conformers and the energy barriers between them. For bioactive molecules, it is often observed that the conformation responsible for its biological activity is not necessarily the global minimum energy structure but rather a higher energy conformer. ub.edu
Conformational Landscapes: The conformational landscape provides a comprehensive view of the accessible shapes a molecule can adopt. For this compound, the landscape would likely be characterized by several local minima corresponding to different orientations of the 4-chlorophenyl, methoxy, and amine groups. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the dominant structures in a given environment.
Table 1: Representative Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| C(ar)-C(ar)-C(β)-C(α) | Rotation of the chlorophenyl group relative to the side chain. | Affects the steric interactions between the aromatic ring and the propanamine backbone. |
| C(β)-C(α)-C(γ)-O | Rotation around the Cα-Cγ bond. | Determines the position of the methoxy group relative to the amine and phenyl groups. |
| C(α)-C(γ)-O-C(Me) | Rotation around the Cγ-O bond. | Influences the orientation of the methyl group of the methoxy moiety. |
This table is illustrative and based on the general principles of conformational analysis.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis
DFT calculations provide a detailed picture of the electronic structure of a molecule.
Charge Distribution: The distribution of electron density within this compound can be analyzed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. utar.edu.my This would reveal the partial atomic charges on each atom, highlighting the electrostatic potential of the molecule. The electronegative chlorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying degrees of partial positive charges. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich 4-chlorophenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is expected to be distributed over the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Electronic Properties of a Representative (4-Chlorophenyl)alkylamine Analog
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations on analogous systems. utar.edu.my
Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra)
A significant application of DFT is the prediction of various spectroscopic properties, which can be compared with experimental data for structure validation.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. This allows for the assignment of experimental NMR signals to specific atoms in the molecule and can help in confirming the proposed structure.
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide excellent agreement. researchgate.net This allows for the detailed assignment of vibrational modes, such as C-H stretches, N-H bends, and C-O stretches, providing a vibrational fingerprint of the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For this compound, the calculations would likely predict transitions associated with the π-system of the 4-chlorophenyl ring.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This is particularly useful for understanding the behavior of molecules in a more realistic, solution-phase environment.
Exploration of Conformational Dynamics in Solution and Complex Environments
MD simulations can reveal how this compound explores its conformational landscape in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). By simulating the molecule's trajectory over nanoseconds or longer, one can observe transitions between different conformations and determine their relative stabilities in solution. This is crucial as the solvent can significantly influence the conformational preferences of a molecule. nih.gov
In more complex environments, such as in the presence of a biological receptor, MD simulations can be used to study the binding process and the conformational changes that occur upon binding. This can provide valuable insights into the molecule's mechanism of action at a molecular level.
Analysis of Solvent Effects and Solvation Dynamics
The solvent plays a critical role in the behavior of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. nih.gov For this compound, MD simulations in water would show the formation of hydrogen bonds between the amine and methoxy groups and the surrounding water molecules. The simulations would also reveal the structure of the solvation shell around the molecule and the dynamics of the solvent molecules in this shell. Understanding these interactions is key to comprehending the molecule's solubility and how it interacts with its environment.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amphetamine |
| Tetramethylsilane |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activities or chemical properties. wikipedia.org Cheminformatics provides the tools to manage, analyze, and model the data generated in these studies.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For this compound, a wide array of descriptors can be calculated to capture its electronic, steric, and hydrophobic properties. These descriptors fall into several categories:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Kier & Hall connectivity indices), and counts of specific functional groups or structural fragments.
3D Descriptors: These require a 3D conformation of the molecule and encompass properties like molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polarizability, which are crucial for understanding a molecule's pharmacokinetic behavior.
Once a large pool of descriptors is calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the property of interest. This is a critical step to avoid overfitting the model and to ensure its predictive power. symbiosisonlinepublishing.com Methods such as multiple linear regression (MLR), principal component analysis (PCA), and genetic algorithms are commonly used for this purpose. youtube.com
Table 1: Hypothetical Molecular Descriptors for this compound and Related Analogues
| Compound Name | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |
| This compound | 200.68 | 2.5 | 35.25 | 5 |
| 2-Phenyl-3-methoxypropan-1-amine | 166.22 | 1.8 | 35.25 | 5 |
| 2-(4-Chlorophenyl)-3-ethoxypropan-1-amine | 214.71 | 2.9 | 35.25 | 6 |
| 2-(4-Fluorophenyl)-3-methoxypropan-1-amine | 184.22 | 2.1 | 35.25 | 5 |
Note: The data in this table is illustrative and intended to represent the types of descriptors calculated in a QSAR study.
With a set of relevant descriptors, a predictive QSAR model can be built. The goal of such a model is to establish a mathematical relationship between the molecular descriptors and the observed activity or property. For this compound, a QSAR model could be developed to predict its interaction with a biological target, its permeability across cell membranes, or its metabolic stability.
Various machine learning algorithms can be used to construct these models, including:
Multiple Linear Regression (MLR): Provides a simple, interpretable linear equation.
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
Support Vector Machines (SVM): A powerful method for both classification and regression tasks.
Artificial Neural Networks (ANN): Capable of modeling complex, non-linear relationships. youtube.com
The predictive power of a QSAR model is assessed through rigorous validation techniques. symbiosisonlinepublishing.com Internal validation methods like leave-one-out cross-validation (q²) ensure the model's robustness, while external validation using an independent test set of compounds confirms its ability to predict the properties of new molecules. A well-validated QSAR model can then be used to screen virtual libraries of compounds to identify new molecules with desired properties, thereby accelerating the drug discovery and development process.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers invaluable tools for investigating the mechanisms of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, it is possible to identify transition states, calculate activation energies, and predict reaction kinetics. For this compound, these methods can be used to understand its synthesis, reactivity, and potential metabolic pathways.
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate and characterize transition states. researchgate.net For a reaction involving this compound, such as its formation via reductive amination, computational chemists would model the structures of the reactants, products, and the transition state connecting them. nih.govlibretexts.org
Once the transition state is located, its vibrational frequencies are calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is a critical determinant of the reaction rate.
Beyond identifying a single transition state, computational methods can be used to map out the entire reaction pathway, including any intermediates that may be formed. studymind.co.uk This is particularly important for multi-step reactions. For example, the synthesis of this compound could proceed through several intermediates, and computational analysis can help determine the most likely pathway by comparing the energy barriers of each step.
Table 2: Hypothetical Calculated Reaction Barriers for a Proposed Synthetic Step of this compound
| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack of amine on carbonyl | B3LYP/6-31G(d) | PCM (Methanol) | 15.2 |
| Dehydration of carbinolamine intermediate | B3LYP/6-31G(d) | PCM (Methanol) | 22.5 |
| Hydride reduction of imine | B3LYP/6-31G(d) | PCM (Methanol) | 12.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of reaction mechanism studies.
Mechanistic Studies of Molecular and Biological Interactions Non Clinical Focus
Receptor Binding and Ligand-Target Interactions (In Vitro Models)
Currently, there is no publicly available scientific literature detailing specific in vitro studies on the receptor binding profile of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. Therefore, characterization of its binding affinity and selectivity to specific neurotransmitter receptors in isolated protein or non-human cell line assays has not been documented. Similarly, information elucidating its potential allosteric or orthosteric binding mechanisms is not available.
Enzyme Inhibition, Activation, and Substrate Studies (In Vitro)
Detailed in vitro kinetic analyses of the interactions between this compound and key enzymes such as monoamine oxidases (MAO-A and MAO-B) or acetylcholinesterase have not been reported in the available scientific literature. Consequently, data on its inhibitory or activation potential and substrate characteristics for these enzymes are not available. Furthermore, molecular docking and dynamics studies to analyze its interaction with the active sites of these enzymes have not been published.
Interaction with Ion Channels and Transporters (Cellular/Membrane Models)
There is no available research in the public domain that investigates the interaction of this compound with various ion channels or neurotransmitter transporters in cellular or membrane-based models. As a result, its effects on the function of these critical components of cellular signaling are currently unknown.
Investigation of Cellular Permeability and Intracellular Distribution (In Vitro)Detailed investigations into the cellular permeability and intracellular distribution of this compound are also absent from the available literature.
Subcellular Localization Studies in Non-Human Cell Systems (e.g., fluorescence-tagged compound tracking)There are no reports on the subcellular localization of this compound in any non-human cell systems, including studies that would involve tracking a fluorescence-tagged version of the compound.
Due to the lack of available research, data tables and detailed research findings for the specified sections and subsections concerning this compound cannot be generated.
Advanced Analytical Method Development for Research Purposes
Chromatographic Techniques for High-Purity Isolation and Analysis
Chromatography remains a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, techniques such as HPLC and GC-MS are indispensable for purity assessment and impurity profiling, while chiral chromatography is essential for its stereochemical characterization.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. The development of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is a critical objective.
Method Optimization: Optimization of an RP-HPLC method involves a systematic evaluation of several parameters to achieve optimal separation of the main compound from any potential impurities or degradation products. Key parameters include:
Column: A C18 column is a common starting point, offering excellent retention and selectivity for moderately polar compounds like the target analyte. researchgate.netpensoft.net Column dimensions (e.g., 150 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance efficiency and backpressure. pensoft.netpensoft.net
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. researchgate.netnih.gov The pH of the aqueous phase is critical for controlling the ionization state of the amine, thereby affecting its retention and peak shape. For basic compounds, a slightly acidic to neutral pH is often optimal. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to resolve compounds with a wide range of polarities. rjptonline.org
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for analytical columns. pensoft.netpensoft.net Column temperature is controlled (e.g., at 30 °C) to ensure reproducible retention times and improve peak symmetry. pensoft.netpensoft.net
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength selected at the absorption maximum of the chlorophenyl chromophore (e.g., around 225-240 nm) to ensure high sensitivity. researchgate.netrjptonline.org A photodiode array (PDA) detector can provide additional spectral information to assess peak purity. nih.gov
Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust. pensoft.netpensoft.net This process confirms its suitability for routine purity testing and quantitative analysis.
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | Provides retention and separation based on hydrophobicity. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Controls ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | Ensures efficient separation within a reasonable time. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 225 nm | Sensitive detection of the chlorophenyl chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity and low volatility of amines, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and column adsorption. jfda-online.com
Derivatization: To overcome these issues, derivatization is employed to convert the primary amine into a less polar, more volatile, and more thermally stable derivative. jfda-online.com This process improves chromatographic behavior and can enhance mass spectrometric fragmentation, aiding in structural elucidation. Common derivatization strategies for amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) forms stable, volatile amide derivatives. jfda-online.comojp.gov
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. jfda-online.com
Impurity Profiling: GC-MS is particularly effective for identifying genotoxic impurities (GTIs), such as residual alkylating agents from the synthesis, which may be present at trace levels. chromatographyonline.comorientjchem.org The high sensitivity of the mass spectrometer, especially in selected ion monitoring (SIM) mode, allows for detection at the parts-per-million (ppm) level required by regulatory agencies. chromatographyonline.comorientjchem.org The mass spectrum provides a molecular fingerprint that allows for the positive identification of unknown impurities by comparison with spectral libraries or through interpretation of fragmentation patterns. researchgate.net
Table 2: Potential Derivatization Reagents for GC-MS Analysis
| Reagent Class | Example Reagent | Derivative Formed | Advantages |
|---|---|---|---|
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide | Highly volatile, excellent for electron capture detection (ECD). jfda-online.com |
| Silylating Agents | BSTFA with 1% TMCS | Trimethylsilyl (TMS) amine | Forms stable derivatives, mild reaction conditions. jfda-online.com |
| Chloroformates | Ethyl Chloroformate (ECF) | Ethyl carbamate | Rapid reaction, suitable for primary and secondary amines. |
The this compound molecule contains a stereocenter, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and control are critical. Chiral chromatography is the benchmark for resolving enantiomers and determining enantiomeric purity.
Methodology: Direct enantiomeric separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds. mdpi.com
Key factors in developing a chiral separation method include:
Chiral Stationary Phase (CSP): The choice of CSP is paramount. Columns like amylose or cellulose derivatized with phenylcarbamates (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective. mdpi.com The selection is often empirical, requiring the screening of several different CSPs.
Mobile Phase: The mobile phase composition significantly influences enantioselectivity. In normal-phase mode, mixtures of alkanes (e.g., n-heptane) and alcohols (e.g., isopropanol, ethanol) are common. lcms.cz Small amounts of an additive, such as diethylamine (B46881) (DEA), are often added to the mobile phase to improve the peak shape of basic analytes like amines. lcms.cz Polar organic and reversed-phase modes can also be explored.
For structurally related compounds, successful enantioseparation has been achieved using cellulose-based CSPs with a mobile phase of n-heptane and 2-propanol. lcms.cz Another approach involves using cyclodextrin-based columns (e.g., Cyclobond I). nih.gov
Table 3: Example Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Typical Condition | Role in Separation |
|---|---|---|
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides stereospecific interactions for enantiomer recognition. |
| Mobile Phase | n-Heptane / 2-Propanol (90:10 v/v) + 0.1% DEA | Controls retention and selectivity; DEA improves peak shape. lcms.cz |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. lcms.cz |
| Temperature | 25 °C | Affects kinetics of chiral recognition and resolution. lcms.cz |
| Detection | UV at 230 nm | Monitors the elution of enantiomers. lcms.cz |
Capillary Electrophoresis (CE) for Separation and Characterization
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC, characterized by short analysis times, low consumption of solvents and samples, and unique separation mechanisms. nih.gov It separates analytes based on their charge-to-size ratio in an electric field.
Standard CE, or Capillary Zone Electrophoresis (CZE), is primarily used for charged species. nih.gov To analyze neutral compounds or to simultaneously separate neutral and charged species, Micellar Electrokinetic Chromatography (MEKC) is employed. nih.gov
Principle of MEKC: In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. nih.govnih.gov This forms micelles that act as a pseudo-stationary phase. Separation is achieved based on the differential partitioning of the analyte between the aqueous buffer and the interior of the micelles. nih.gov This hybrid technique combines electrophoretic and chromatographic principles, making it highly versatile for pharmaceutical analysis. nih.govresearchgate.net
For this compound, which is a basic compound and would be protonated at low pH, MEKC can still offer unique selectivity for separating it from neutral or acidic impurities. The choice of surfactant, buffer pH, and organic modifiers allows for fine-tuning of the separation. atlantis-press.com
Table 4: Typical MEKC System Parameters
| Parameter | Typical Condition | Function |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) | Separation channel. |
| Background Electrolyte | 25-100 mM Borate or Phosphate buffer | Maintains pH and conductivity. nih.gov |
| Surfactant | 50-100 mM Sodium Dodecyl Sulfate (SDS) | Forms the micellar pseudo-stationary phase. nih.gov |
| Voltage | 15-30 kV | Driving force for separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV (e.g., 214 nm) | Universal detection for many organic molecules. |
Chiral Capillary Electrophoresis provides an excellent alternative to chiral HPLC for enantiomeric purity assessment. mdpi.com The technique achieves enantioseparation by adding a chiral selector to the background electrolyte.
Chiral Selectors: Cyclodextrins (CDs) are the most widely used chiral selectors in CE. mdpi.comdergipark.org.tr These are cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior. Enantioseparation occurs due to differences in the formation of transient inclusion complexes between the enantiomers and the chiral selector. nih.gov
Various native and derivatized cyclodextrins can be screened to find the optimal selector for this compound, including:
Native CDs: β-Cyclodextrin (β-CD) and γ-Cyclodextrin (γ-CD). nih.gov
Neutral Derivatives: Hydroxypropyl-β-CD (HP-β-CD). dergipark.org.tr
Charged Derivatives: Sulfobutylether-β-CD (SBE-β-CD) or Carboxymethyl-β-CD (CM-β-CD). nih.govnih.gov
The type and concentration of the CD, the pH and composition of the BGE, and the applied voltage are all critical parameters that must be optimized to achieve baseline resolution of the enantiomers. nih.gov Macrocyclic antibiotics like vancomycin (B549263) have also been successfully used as chiral selectors for certain classes of compounds. mdpi.com
Table 5: Common Chiral Selectors for Chiral CE
| Chiral Selector | Type | Typical Concentration | Mechanism/Application |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | Native | 5-20 mM | Forms inclusion complexes; widely applicable. nih.gov |
| Hydroxypropyl-β-CD (HP-β-CD) | Neutral, derivatized | 10-50 mg/mL | Increased solubility and different selectivity. dergipark.org.tr |
| Sulfobutylether-β-CD (SBE-β-CD) | Anionic, derivatized | 1-5% (w/v) | High selectivity for basic compounds due to ionic interactions. mdpi.com |
| Vancomycin | Macrocyclic Antibiotic | 1-5 mM | Multiple chiral centers provide complex stereospecific interactions. mdpi.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine two or more methods, offer enhanced selectivity and sensitivity, making them indispensable for in-depth research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of trace levels of organic compounds and their metabolites. nih.gov For a compound like this compound, LC-MS/MS would be the method of choice for non-human metabolic studies, for instance, in rodent models or in vitro liver microsome assays.
The process would involve separating the parent compound and its potential metabolites from a biological matrix using liquid chromatography, followed by detection and structural elucidation using tandem mass spectrometry. The high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would likely employ a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, the latter of which can offer unique selectivity for polar aromatic compounds. researchgate.net
Upon entering the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the precursor ions corresponding to the parent compound and its metabolites are selected. These ions are then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling the confident identification and quantification of metabolites even in complex biological samples. researchgate.net
Potential metabolic pathways for this compound could include N-dealkylation, O-demethylation, hydroxylation of the aromatic ring, and subsequent glucuronidation or sulfation. The table below illustrates hypothetical metabolites that could be identified using LC-MS/MS.
| Hypothetical Metabolite | Metabolic Reaction | Expected Mass Shift from Parent Compound |
| 2-(4-Chlorophenyl)-3-hydroxypropan-1-amine | O-Demethylation | -14 Da |
| 4-(2-amino-1-methoxypropyl)phenol | Aromatic Hydroxylation | +16 Da |
| N-Acetyl-2-(4-chlorophenyl)-3-methoxypropan-1-amine | N-Acetylation | +42 Da |
| This compound glucuronide | Glucuronidation | +176 Da |
This table is for illustrative purposes and based on common metabolic pathways for similar compounds.
For the analysis of this compound within complex organic mixtures, such as in synthetic reaction monitoring or impurity profiling, comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers unparalleled separation power. nih.gov This technique is particularly advantageous when dealing with samples containing a large number of components, where single-dimension GC might not provide sufficient resolution. researchgate.net
In a GCxGC-MS system, the sample is subjected to two sequential columns with different stationary phases. The separation in the first dimension is typically based on boiling point, while the second dimension provides a separation based on polarity. This orthogonal separation mechanism allows for the resolution of co-eluting peaks from the first column, resulting in a highly detailed two-dimensional chromatogram. The coupling to a mass spectrometer provides a third dimension of data, aiding in the positive identification of individual components. nih.gov
For an amine-containing compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. nih.gov This could involve acylation or silylation of the primary amine group. The enhanced separation capabilities of GCxGC-MS would be critical in distinguishing the target analyte from structurally similar isomers or impurities that may be present in the sample.
| Parameter | Typical Condition for Aromatic Amine Analysis | Purpose |
| First Dimension Column | Non-polar (e.g., DB-5ms) | Separation primarily by boiling point |
| Second Dimension Column | Mid-polar to polar (e.g., DB-17ms or Wax) | Orthogonal separation by polarity |
| Modulation Period | 2-8 seconds | Trapping and re-injection of effluent from the first to the second column |
| MS Detector | Time-of-Flight (TOF) or Quadrupole | Fast data acquisition required for the narrow peaks from the second dimension |
This table represents typical parameters and would require optimization for the specific analyte.
Spectrophotometric and Electrochemical Methods for Quantitative Research
While hyphenated techniques are powerful for identification and complex mixture analysis, spectrophotometric and electrochemical methods can provide simpler and more rapid options for quantitative research purposes.
UV-Visible spectrophotometry is a widely accessible technique that can be developed for the quantitative determination of this compound in bulk form or simple formulations. The presence of the chlorophenyl group suggests that the compound will exhibit significant UV absorbance.
The development of a spectrophotometric assay would begin with scanning a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acidic aqueous solution) across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). who.int For chlorpheniramine, a compound also containing a chlorophenyl group, the λmax is observed around 261 nm in 0.1N HCl. who.int A similar λmax could be expected for this compound.
Once the λmax is established, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This linear relationship allows for the quantification of the compound in unknown samples. researchgate.net Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. who.int
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
This table outlines common validation parameters for a UV-Vis spectrophotometric method.
Electrochemical methods, such as voltammetry and potentiometry, offer high sensitivity and the potential for miniaturization, making them suitable for various research applications.
Voltammetric sensing could be developed based on the electrochemical oxidation of the amine group or the aromatic ring of this compound. Using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) with a suitable working electrode (e.g., glassy carbon, carbon paste, or a chemically modified electrode), a current response proportional to the analyte's concentration can be measured. acs.org The development of such a sensor would involve optimizing parameters like the supporting electrolyte, pH, and scan rate to achieve the best sensitivity and selectivity.
Potentiometric sensing , on the other hand, would involve the development of an ion-selective electrode (ISE) that exhibits a specific response to the protonated form of this compound. medmedchem.com This is typically achieved by incorporating a specific ionophore into a polymeric membrane (e.g., PVC). mdpi.com For cationic amine compounds, a lipophilic cation-exchanger like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) could be used in the membrane formulation. acs.orgresearchgate.net The potential difference measured between the ISE and a reference electrode would be logarithmically related to the concentration of the target analyte, following the Nernst equation. mdpi.commdpi.com
| Electrochemical Technique | Principle of Operation | Potential Application |
| Differential Pulse Voltammetry (DPV) | Measurement of current from an oxidation/reduction reaction as a function of applied potential. | Quantitative analysis in aqueous solutions, potential for in-situ measurements. |
| Potentiometry with an ISE | Measurement of potential at zero current, based on selective ion binding. | Determination of analyte concentration in various samples, including colored or turbid solutions. |
This table provides a summary of potential electrochemical sensing applications.
Non Pharmacological Applications and Material Science Potential of 2 4 Chlorophenyl 3 Methoxypropan 1 Amine
Application as Chemical Probes for Research (Non-Therapeutic)The scientific literature does not contain any instances of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine being developed or used as a chemical probe for non-therapeutic research purposes.
Fluorescent or Isotopic Labeling for Biological Pathway Tracing (in vitro, non-human systems)
Extensive literature searches did not yield any specific studies or data regarding the use of this compound for fluorescent or isotopic labeling in the context of biological pathway tracing in in vitro, non-human systems. There is no available research detailing the synthesis of fluorescently tagged or isotopically labeled derivatives of this specific compound for such applications.
Affinity Probes for Molecular Target Identification (in vitro)
No published research or data could be identified that describes the development or use of this compound as an affinity probe for molecular target identification in in vitro systems. The scientific literature does not currently contain information on the modification of this compound to incorporate reactive functionalities for covalent labeling of potential protein targets.
Role in Analytical Standards and Reference Materials
Development of Certified Reference Materials for Chemical Analysis
There is no evidence in the available scientific literature or from commercial suppliers of certified reference materials (CRMs) to indicate that this compound has been developed or is available as a CRM for chemical analysis. While CRMs exist for other chlorophenyl-containing compounds, none are specific to this particular molecule.
Interlaboratory Comparison Studies for Analytical Method Validation
A comprehensive review of published literature reveals no instances of this compound being used as a subject molecule in interlaboratory comparison studies for the validation of analytical methods. Such studies are crucial for establishing the reproducibility and reliability of analytical techniques across different laboratories, but this compound has not been a focus of such evaluations to date.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions to the Understanding of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine
A thorough search of scientific databases indicates that to date, no significant research findings or direct contributions to the understanding of this compound have been published in peer-reviewed literature. The compound is listed in several chemical supplier catalogs, and its basic physicochemical properties can be predicted through computational methods. However, its synthesis, reactivity, and biological activity remain uncharacterized.
Based on its structural similarity to phenylpropanolamine (PPA) and other substituted phenethylamines, it is plausible to hypothesize that this compound could interact with monoamine transporters, such as those for norepinephrine, dopamine, and serotonin. The presence of the 4-chloro substituent on the phenyl ring is a common feature in many centrally acting agents and is known to influence potency and selectivity. The methoxy (B1213986) group introduces a polar ether linkage, which could affect the compound's metabolic stability and pharmacokinetic profile.
While no direct research exists, the study of this compound could contribute to a deeper understanding of structure-activity relationships (SAR) within the phenylpropanolamine class of compounds. Elucidating the effects of the specific combination of a 4-chloro and a 3-methoxy substituent would provide valuable data for medicinal chemists designing novel central nervous system agents.
Identification of Unresolved Research Questions and Future Challenges in the Field
The absence of research on this compound presents a wide array of unresolved questions and future challenges for chemists and pharmacologists.
Key Unresolved Research Questions:
Synthesis: What is the most efficient and stereoselective synthetic route to obtain enantiomerically pure forms of this compound?
Pharmacodynamics: What are the primary molecular targets of this compound? Does it exhibit activity as a monoamine reuptake inhibitor, a releasing agent, or does it have a different mechanism of action?
Pharmacokinetics: What is the absorption, distribution, metabolism, and excretion (ADME) profile of the compound? How do the chloro and methoxy groups influence its metabolic fate?
Structure-Activity Relationship: How do the specific stereoisomers of this compound differ in their biological activity?
Therapeutic Potential: Could this compound or its derivatives have potential applications in areas such as depression, ADHD, or as appetite suppressants, similar to other phenylpropanolamines?
Future Challenges:
Stereoselective Synthesis: Developing a robust and scalable synthesis that allows for the separation and characterization of all possible stereoisomers will be a critical first step.
Comprehensive Pharmacological Profiling: A broad screening against a panel of receptors and transporters will be necessary to identify its primary and off-target activities.
In Vivo Studies: Should in vitro studies show promise, conducting in vivo experiments to assess efficacy and safety in animal models will be a significant hurdle.
Emerging Methodologies and Technologies Applicable to the Study of this Compound
Several emerging methodologies and technologies could be pivotal in accelerating the investigation of this compound.
| Methodology/Technology | Application to this compound |
| High-Throughput Synthesis and Screening | Rapidly generate a library of analogues with variations in the substitution pattern to explore the structure-activity relationship. |
| Computational Chemistry and Molecular Modeling | Predict binding affinities to various monoamine transporters, guide the design of more potent and selective analogues, and predict ADME properties. |
| Cryo-Electron Microscopy (Cryo-EM) | If the compound is found to have high affinity for a specific transporter, Cryo-EM could be used to determine the high-resolution structure of the compound-transporter complex, providing invaluable insights into its binding mode. |
| Organ-on-a-Chip Technology | Provide more predictive in vitro models for assessing the compound's efficacy and toxicity on human-relevant tissues, reducing the reliance on animal testing in early-stage research. |
| Advanced Mass Spectrometry Techniques | Facilitate the identification and quantification of metabolites in in vitro and in vivo studies, providing a detailed understanding of its metabolic pathways. |
Broader Implications for Related Chemical Scaffolds and Fundamental Principles of Organic Chemistry
The study of this compound, despite its current obscurity, holds the potential for broader implications within organic and medicinal chemistry.
Impact on Related Chemical Scaffolds:
Phenylpropanolamines: A detailed understanding of how the 4-chloro and 3-methoxy groups modulate the activity of the phenylpropanolamine scaffold could inform the design of new derivatives with improved therapeutic profiles. This could lead to the development of novel monoamine reuptake inhibitors with enhanced selectivity or dual-acting properties.
Monoamine Reuptake Inhibitors: The exploration of this compound could contribute to the broader effort to develop novel antidepressants and treatments for other CNS disorders. The development of triple reuptake inhibitors (acting on serotonin, norepinephrine, and dopamine) is an active area of research, and the unique substitution pattern of this compound might offer a new starting point.
Contributions to Fundamental Principles of Organic Chemistry:
Synthetic Methodology: The development of novel synthetic routes to access this and related 2-aryl-3-alkoxypropan-1-amines could lead to new and valuable transformations in organic synthesis.
Stereochemistry and Biological Activity: A thorough investigation of the different stereoisomers of this compound and their respective biological activities would provide a clear case study on the importance of stereochemistry in drug design, reinforcing fundamental principles of molecular recognition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. For analogs like N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine, a base-catalyzed nucleophilic substitution is employed (e.g., reacting 4-chlorophenol derivatives with propan-1-amine intermediates in the presence of NaOH/KOH). Temperature control (40–60°C) and solvent choice (e.g., DMF or THF) are critical for minimizing side reactions like over-alkylation .
- Key Considerations : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high-purity precursors. For this compound, introducing the methoxy group early may reduce steric hindrance in subsequent steps .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy proton at δ 3.2–3.5 ppm, aromatic protons at δ 7.2–7.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₄ClNO, exact mass 211.0764).
- IR : Stretching frequencies for amine (3300–3500 cm⁻¹) and methoxy (∼1250 cm⁻¹) groups .
Q. How does the chlorophenyl group influence the compound’s solubility and stability?
- Methodology : LogP calculations (e.g., using ChemAxon) predict hydrophobicity (~2.5), suggesting limited aqueous solubility. Stability tests under UV light and varying pH (2–10) show degradation at acidic conditions (pH < 4), likely due to amine protonation and subsequent reactivity .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2 or similar software) determines absolute configuration. For example, analogs like 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine show distinct torsion angles (e.g., C-Cl···N distance ≈ 3.2 Å) that correlate with bioactivity .
Q. What strategies mitigate conflicting data between computational modeling and experimental results in structure-activity relationship (SAR) studies?
- Methodology :
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., serotonin receptors) to predict binding modes. Discrepancies arise from solvent effects or protein flexibility.
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. For example, 3-(4-chlorophenyl)propan-1-amine analogs show µM-range Kd values in SPR assays .
Q. How do Lewis acid catalysts enhance the isomerization efficiency of intermediates during synthesis?
- Methodology : AlCl3 or BF3·Et2O facilitates trans-isomer formation in analogs like atovaquone. Kinetic studies (HPLC monitoring) show >90% conversion at 80°C in toluene, with steric effects dictating selectivity .
Q. What bioanalytical methods are suitable for detecting this compound in biological matrices?
- Methodology :
- LC-MS/MS : MRM transitions (e.g., m/z 211 → 154 for quantification) with a C18 column (2.1 × 50 mm, 1.7 µm).
- Sample Prep : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) improves recovery (>85%) in plasma .
Comparative Analysis Table: Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
